molecular formula C9H14N4O2S B14885460 2-(3-isopropyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid

2-(3-isopropyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid

Cat. No.: B14885460
M. Wt: 242.30 g/mol
InChI Key: WICJXEHAHSFTPS-UHFFFAOYSA-N
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Description

2-(3-isopropyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid is a heterocyclic compound that features a unique combination of triazole and thiadiazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-isopropyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropyl hydrazine with carbon disulfide to form the intermediate, which then undergoes cyclization with acetic acid derivatives .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

2-(3-isopropyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiadiazine derivatives, and various substituted acetic acid derivatives .

Scientific Research Applications

2-(3-isopropyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-isopropyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H14N4O2S

Molecular Weight

242.30 g/mol

IUPAC Name

2-(3-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6-yl)acetic acid

InChI

InChI=1S/C9H14N4O2S/c1-6(2)8-10-11-9-13(8)4-12(5-16-9)3-7(14)15/h6H,3-5H2,1-2H3,(H,14,15)

InChI Key

WICJXEHAHSFTPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1CN(CS2)CC(=O)O

Origin of Product

United States

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